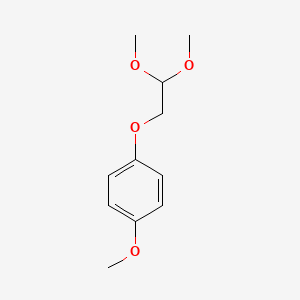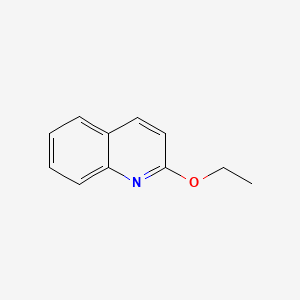
2-Ethoxyquinoline
Vue d'ensemble
Description
2-Ethoxyquinoline is an organic compound with the molecular formula C11H11NO It is a derivative of quinoline, where an ethoxy group is attached to the second position of the quinoline ring
Mécanisme D'action
Target of Action
2-Ethoxyquinoline, also known as Ethoxyquin (EMQ), is primarily an antioxidant . It is used as a food preservative in certain countries and originally to control scald on pears after harvest . It is also used as a preservative in some pet foods to slow the development of rancidity of fats .
Mode of Action
Antioxidants such as this compound terminate these reactions by removing free radical intermediates and inhibiting other oxidation reactions by being oxidized themselves .
Biochemical Pathways
Oxidative stress is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
Pharmacokinetics
It is known that ethoxyquin oxidation in feed materials and in animals leads to four main compounds: 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin n-oxide, ethoxyquin quinone imine, and ethoxyquin dimer .
Result of Action
The primary result of this compound’s action is the prevention of oxidation and rancidity in food and feed, thereby preserving their nutritional value and preventing spoilage . In the context of biological systems, it may help to mitigate oxidative stress and inflammation, although more research is needed to fully understand these effects.
Analyse Biochimique
Biochemical Properties
2-Ethoxyquinoline plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with membrane-bound receptors, acting as an irreversible antagonist . This interaction can influence the activity of enzymes and proteins involved in oxidative stress responses, thereby modulating cellular redox states.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of liver enzymes, leading to changes in the levels of protoporphyrin IX and liver-related enzymes . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an irreversible antagonist to dopamine receptors and is a highly specific reagent for carboxyl groups . This enables the coupling of acylamino acids with amino acid esters in high yield and without racemization. Additionally, this compound can undergo thermal decomposition, leading to the formation of ethylene and other products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation, leading to the formation of various metabolites . These metabolites can have different effects on cells, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may act as an effective antioxidant, while at higher doses, it can exhibit toxic or adverse effects. For instance, concentrations of 50 mg/kg and 11 mg/kg have been considered potentially safe for chickens and dogs, respectively . Higher doses may lead to toxicity and adverse effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation to form compounds such as 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin N-oxide, ethoxyquin quinone imine, and ethoxyquin dimer . These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be rapidly absorbed after oral administration and distributed to various tissues . The compound’s localization and accumulation can influence its activity and function within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its antioxidant effects and influence mitochondrial function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethoxyquinoline can be synthesized through several methods. One common method involves the reaction of quinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced using phenetidine as a starting material. The phenetidine undergoes a series of reactions, including alkylation and cyclization, to form the desired product. The process involves the use of various catalysts and solvents to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxyquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-Ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2-Ethoxyquinoline can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals.
2-Chloroquinoline: Used as an intermediate in the production of antimalarial drugs.
Uniqueness: this compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
2-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-8-7-9-5-3-4-6-10(9)12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQQNWSSLCLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963519 | |
| Record name | 2-Ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46185-83-5 | |
| Record name | 2-Ethoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046185835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 2-ethoxyquinoline compare to other alkoxyheterocycles in thermal elimination reactions?
A1: this compound exhibits significantly higher reactivity in thermal elimination reactions compared to other alkoxyheterocycles like 3-ethoxyisoquinoline and 2-ethoxypyridine. At 650 K, this compound is approximately 3 times more reactive than 2-ethoxypyridine and 15 times more reactive than 3-ethoxyisoquinoline. [] This difference in reactivity is attributed to the influence of the nitrogen atom in the heterocyclic ring. []
Q2: What is the primary mechanism governing the thermal elimination of ethylene from this compound?
A2: The thermal elimination of ethylene from this compound proceeds through a semi-concerted mechanism. This involves nucleophilic attack by the nitrogen atom on the β-hydrogen atom of the ethoxy group. [] This mechanism is distinct from that observed in ester pyrolysis and highlights the significant role of the nitrogen atom in the reactivity of this compound. []
Q3: How does the structure of this compound influence its reactivity compared to its isomer, 1-ethoxyisoquinoline?
A3: Both the position of the ethoxy group and the electronic effects of the benzo substituent contribute to the higher reactivity of 1-ethoxyisoquinoline compared to this compound. [] In 1-ethoxyisoquinoline, the nitrogen atom is in a β-naphthalene-like position, facilitating better relay of conjugative effects compared to the α-naphthalene-like position of the nitrogen in this compound. [] Additionally, the -I effect of the benzo substituent in 1-ethoxyisoquinoline further enhances its reactivity. []
Q4: What are some synthetic applications of this compound as a building block?
A6: this compound serves as a versatile precursor in various synthetic transformations. For instance, it can be employed in the synthesis of 2,4-diphenylpyrimido[4,5-b]quinoline. [] Additionally, it acts as a key intermediate in the preparation of substituted coumarins and quinolinones via cycloisomerisation reactions. []
Q5: Can this compound be synthesized from quinoline N-oxide?
A7: Yes, this compound can be synthesized from quinoline N-oxide. One method involves reacting quinoline N-oxide with potassium cyanate and tosyl chloride in ethanol under reflux conditions. [] This reaction primarily yields this compound along with carbostyril as a byproduct. [] This method highlights the potential for utilizing quinoline N-oxides in the synthesis of this compound and its derivatives.
Q6: What insights do crystallographic studies provide about the structure of this compound derivatives?
A8: Crystallographic studies, such as the one conducted on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, reveal that the quinoline core and the ethoxy acetate substituent are essentially coplanar. [] The crystal packing analysis demonstrated that the molecules interact via offset π–π interactions, forming columnar arrangements. [] These insights into the molecular structure and crystal packing can be valuable for understanding the physical and chemical properties of this compound derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


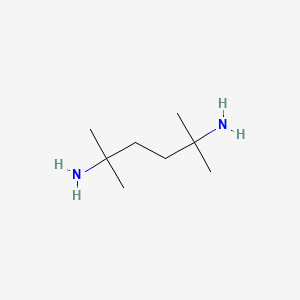
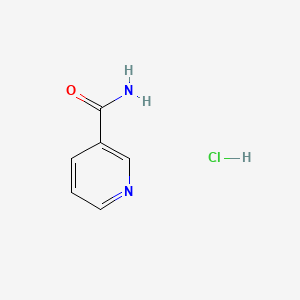

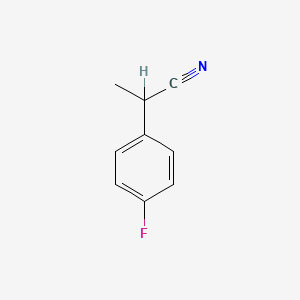
![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)
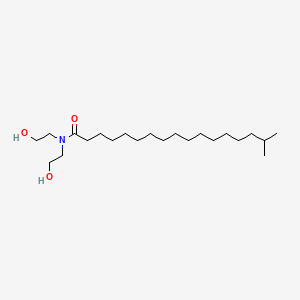
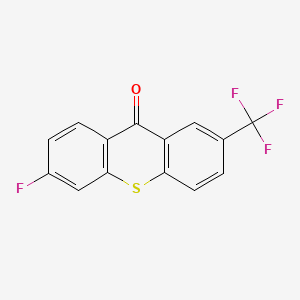
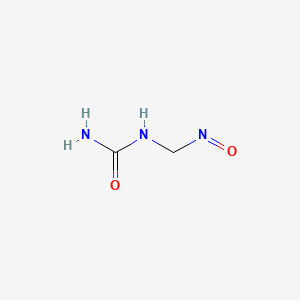
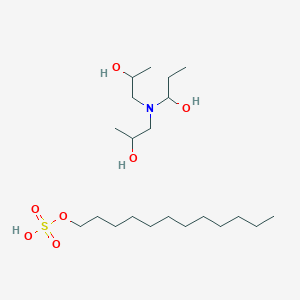
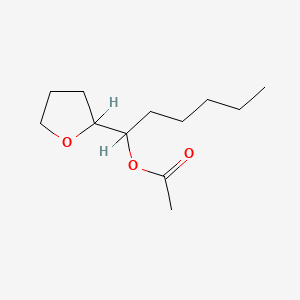
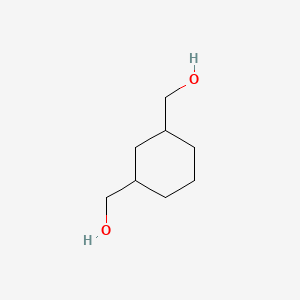
![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)
